molecular formula C5H6F3NO3S B6608658 4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione CAS No. 2866355-93-1

4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione

Cat. No.: B6608658
CAS No.: 2866355-93-1
M. Wt: 217.17 g/mol
InChI Key: WRQVKDODDFMLOS-UHFFFAOYSA-N
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Description

4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing amino, methyl, and trifluoromethyl groups in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione is unique due to its combination of sulfur, nitrogen, and oxygen atoms within a single heterocyclic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-methyl-2,2-dioxo-3-(trifluoromethyl)-5H-oxathiol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO3S/c1-2-3(9)4(5(6,7)8)13(10,11)12-2/h2H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQVKDODDFMLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(S(=O)(=O)O1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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